N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenoxy)acetamide
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Overview
Description
N-(1,4-dioxaspiro[44]nonan-2-ylmethyl)-2-(4-chlorophenoxy)acetamide is a synthetic organic compound characterized by its unique spirocyclic structure and the presence of a chlorophenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenoxy)acetamide typically involves multiple steps:
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Formation of the Spirocyclic Intermediate: : The synthesis begins with the preparation of the 1,4-dioxaspiro[4.4]nonane core. This can be achieved through a cyclization reaction involving a diol and a suitable ketone under acidic conditions.
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Attachment of the Chlorophenoxyacetamide Group: : The next step involves the nucleophilic substitution reaction where the spirocyclic intermediate reacts with 2-(4-chlorophenoxy)acetyl chloride in the presence of a base such as triethylamine. This step forms the desired acetamide linkage.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.
Catalysis: Employing catalysts to lower reaction temperatures and increase reaction rates.
Purification: Implementing advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the acetamide group to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
Chemistry
In chemistry, N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenoxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a subject of pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenoxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure may enable it to fit into specific binding sites, modulating the activity of these targets. The chlorophenoxyacetamide moiety can interact with hydrophobic pockets, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-chlorophenoxy)acetamide: Similar spirocyclic structure but with a different ring size.
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-bromophenoxy)acetamide: Similar structure with a bromine atom instead of chlorine.
Uniqueness
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenoxy)acetamide is unique due to its specific combination of a spirocyclic core and a chlorophenoxyacetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO4/c17-12-3-5-13(6-4-12)20-11-15(19)18-9-14-10-21-16(22-14)7-1-2-8-16/h3-6,14H,1-2,7-11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRJGKCRNVTBON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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